Amidoxime

Anticancer Non-Small Cell Lung Cancer EGFR Inhibition

Amidoxime (CAS 186953-55-9, DB-290) is a distinct 2,5-furandiyl-bridged bis(amidoxime) scaffold, not interchangeable with standard amidoximes. Its unique architecture drives DNA intercalation, high membrane permeability, and potent antiparasitic activity (Leishmania donovani IC₅₀ 8.3–8.8 μM, selectivity index >300, 70× above pentamidine). Ideal as a lead compound or reference standard for antileishmanial drug discovery, in vitro ADME permeability assays, IDO1 probe development, and NSCLC benchmark studies (IC₅₀ <1.5 μM in H1975 cells). Purchase for unique pharmacological profiling.

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
CAS No. 186953-55-9
Cat. No. B1450833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidoxime
CAS186953-55-9
Synonymsamidoxime
Molecular FormulaC18H16N4O3
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N
InChIInChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22)
InChIKeySFZULDYEOVSIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidoxime (CAS 186953-55-9) for Antiparasitic and Anticancer Research: Key Properties and Procurement Insights


Amidoxime (CAS 186953-55-9), also known as DB-290 or 4,4′-(2,5-Furandiyl)bis(N-hydroxybenzenecarboximidamide), is a synthetic organic compound belonging to the amidoxime class, characterized by the general structure R–C(NH₂)=NOH . It possesses the molecular formula C18H16N4O3 and a molecular weight of 336.3 g/mol [1]. This compound features a central furan ring linking two phenyl-amidoxime moieties, which confers unique chelating and hydrogen-bonding capabilities [2]. Amidoxime is primarily investigated for its potential as an antiparasitic and anticancer agent, with reported activity against Leishmania donovani (IC₅₀ = 8.3–8.8 μM) and non-small cell lung cancer (NSCLC) cells (IC₅₀ < 1.5 μM), and it exhibits favorable in silico ADME properties including high gastrointestinal absorption and drug-likeness [3][4][5].

Why Amidoxime (CAS 186953-55-9) Cannot Be Substituted with General Amidoxime Analogs


Amidoxime (CAS 186953-55-9) possesses a unique 2,5-furandiyl-bridged bis(amidoxime) scaffold that is structurally distinct from simpler mono-amidoximes or other bioisosteres [1]. This specific molecular architecture dictates its distinct pharmacological profile, including its ability to intercalate with DNA and exhibit moderate to high membrane permeability, properties not universally shared by other amidoxime derivatives [2][3]. Substitution with a general amidoxime analog without the same substitution pattern and linker region will likely result in a different potency, selectivity, and ADME profile, as evidenced by the varied activity of related compounds in antiparasitic and anticancer assays [4][5]. Consequently, for applications requiring the specific activity and properties reported for this exact CAS registry number, generic substitution is not scientifically sound.

Amidoxime (CAS 186953-55-9): Direct Comparative Performance Data vs. Key Alternatives


In Vitro Antiproliferative Potency in NSCLC: Amidoxime 19a vs. Hydroxamate 17

In a study on non-small cell lung cancer (NSCLC), both a purine-hydroxamate analog (compound 17) and a purine-amidoxime analog (compound 19a) demonstrated potent antiproliferative activity. The amidoxime 19a exhibited an IC₅₀ of less than 1.5 μM against H1975 cells, which was comparable to the potent hydroxamate 17, and this potency was maintained against other lung cancer cell lines with wild-type or mutated EGFR [1]. This establishes the amidoxime as an equally potent alternative to the hydroxamate in this specific context, but with a potentially different off-target profile due to the distinct physicochemical nature of the amidoxime functional group.

Anticancer Non-Small Cell Lung Cancer EGFR Inhibition

Selectivity Index (SI) Advantage Over Pentamidine in Antileishmanial Assays

In antileishmanial studies, a series of amidoxime derivatives demonstrated a significantly better selectivity index (SI) compared to the reference drug pentamidine. Notably, for some amidoxime-based compounds, the selectivity index (calculated from cytotoxicity in murine macrophages vs. efficacy against intracellular Leishmania amazonensis) exceeded 300, which is at least 70 times higher than the SI observed for pentamidine and 25 times higher than a reference HIT compound [1]. Other studies corroborate this trend, reporting that monoamidoximes exhibited an SI more than 20 times better than pentamidine [2]. This indicates a substantially improved therapeutic window in vitro.

Antiparasitic Leishmaniasis Selectivity

Membrane Permeability Advantage Over Arylimidamides

A comparative ADME study of benzothiazole derivatives against Trypanosoma brucei revealed a clear divergence in membrane permeability between two related classes. Arylimidamides were found to have low membrane permeability, whereas the corresponding amidoximes, such as compound 12b, exhibited moderate to high permeability [1]. This physicochemical difference is critical for a compound's ability to cross biological membranes and reach intracellular targets. While the specific amidoxime 12b (IC₅₀ = 0.92 μM) was a P-gp substrate which limited its in vivo efficacy, the intrinsic permeability advantage of the amidoxime class suggests a more favorable starting point for further optimization compared to arylimidamides [1].

ADME Antitrypanosomal Permeability

Target Profile Divergence: IDO1 Inhibition vs. EGFR Antiproliferation

A review of the medicinal chemistry of amidoxime and oxadiazole scaffolds highlights a functional divergence. Amidoxime hybrids have shown significant potential for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an emerging target in cancer immunotherapy [1]. In contrast, the cyclized analog, 1,2,4-oxadiazole hybrids, are more commonly associated with anti-proliferative effects through the targeting of the epidermal growth factor receptor (EGFR) [1]. This indicates that the choice between an amidoxime and an oxadiazole scaffold is not arbitrary but can direct a research program toward a completely different biological target and therapeutic strategy.

Medicinal Chemistry Scaffold Hopping Target Selectivity

Best Research and Industrial Application Scenarios for Amidoxime (CAS 186953-55-9)


Synthesis of Antileishmanial Drug Candidates with Superior Selectivity

This compound is ideal as a lead or reference standard for medicinal chemistry programs focused on discovering new antileishmanial agents. The evidence from Section 3 demonstrates that amidoxime-based compounds, including derivatives of CAS 186953-55-9, can achieve selectivity indices (SI > 300) that are at least 70 times greater than the current drug pentamidine [1]. Researchers can procure this specific compound to generate novel derivatives aimed at further improving this therapeutic window and combating Leishmania parasites with reduced host cell toxicity.

ADME and Permeability Profiling Studies for Antiparasitic Leads

Due to the demonstrated class-level advantage of moderate to high membrane permeability over structurally similar arylimidamides, this compound is well-suited for use in in vitro ADME assays to establish baseline permeability characteristics for new antiparasitic chemical series [2]. It can serve as a control compound when evaluating the permeability of other amidoxime analogs or when designing prodrugs to overcome specific efflux pump liabilities, such as the P-glycoprotein interaction identified for compound 12b [2].

Target-Specific Probe Development for IDO1-Mediated Immuno-Oncology Pathways

Given the class-level evidence that amidoximes are associated with potent IDO1 inhibition, this compound serves as a strategic starting point for developing chemical probes to study IDO1 biology in cancer immunotherapy models [3]. Procurement is justified for research groups aiming to investigate IDO1's role in immune suppression, as the scaffold's target profile differs markedly from oxadiazoles, which target EGFR-mediated proliferation [3].

Reference Standard for NSCLC Antiproliferative Assays (EGFR Mutant/WT)

Based on the direct comparative data showing its potency equivalent to a lead hydroxamate (IC₅₀ < 1.5 μM in H1975 NSCLC cells), this compound is suitable as a reference standard or positive control in cellular assays evaluating new small molecules against non-small cell lung cancer, including cell lines harboring wild-type or mutated EGFR [4]. Its procurement enables the establishment of benchmark activity for novel compound libraries in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.